Difluoro(diphenyl)germane
Description
Difluoro(diphenyl)germane, with the chemical formula (C₆H₅)₂GeF₂, is an organogermanium compound featuring a germanium center bonded to two phenyl groups and two fluorine atoms. This compound belongs to the broader class of tetraorganogermanes, where the germanium atom exhibits a tetrahedral geometry. The presence of fluorine substituents introduces significant electronegativity, influencing the compound’s Lewis acidity, thermal stability, and reactivity.
Properties
CAS No. |
360-12-3 |
|---|---|
Molecular Formula |
C12H10F2Ge |
Molecular Weight |
264.83 g/mol |
IUPAC Name |
difluoro(diphenyl)germane |
InChI |
InChI=1S/C12H10F2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
IXBDPTFJBLEKBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoro(diphenyl)germane can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically proceeds as follows:
[ \text{(C}_6\text{H}_5)_2\text{GeCl}_2 + 2\text{HF} \rightarrow \text{(C}_6\text{H}_5)_2\text{GeF}_2 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Difluoro(diphenyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to other germanium-containing compounds.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Difluoro(diphenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Industry: this compound is used in the production of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism by which difluoro(diphenyl)germane exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms and phenyl groups contribute to the compound’s reactivity and stability, influencing its behavior in chemical reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or biological systems.
Comparison with Similar Compounds
Structural and Electronic Properties
- Diphenylgermane ((C₆H₅)₂GeH₂) : The absence of fluorine substituents results in a less polarized Ge–H bond compared to Ge–F. The reduced electronegativity at the germanium center decreases its Lewis acidity, making it less reactive toward nucleophiles .
- Diethyldichlorogermane (C₂H₅)₂GeCl₂ : Chlorine’s lower electronegativity compared to fluorine reduces the inductive electron-withdrawing effect, leading to weaker dipole interactions. The Ge–Cl bond is longer (≈2.09 Å) than Ge–F (≈1.73 Å), impacting hydrolysis rates and thermal stability .
- Dichloro(diphenyl)germane ((C₆H₅)₂GeCl₂) : Replacing fluorine with chlorine increases the germanium atom’s ionic radius, altering crystal packing and solubility. The Ge–Cl bond is more susceptible to hydrolysis than Ge–F due to weaker bond strength and higher polarizability .
Table 1: Key Structural Comparisons
| Compound | Bond Type | Bond Length (Å) | Electronegativity Difference (ΔEN) |
|---|---|---|---|
| (C₆H₅)₂GeF₂ (inferred) | Ge–F | ~1.73 | 1.78 (Ge: 2.01; F: 3.98) |
| (C₆H₅)₂GeCl₂ | Ge–Cl | ~2.09 | 0.93 (Ge: 2.01; Cl: 3.16) |
| (C₆H₅)₂GeH₂ | Ge–H | ~1.53 | 0.38 (Ge: 2.01; H: 2.20) |
Physical Properties
- Thermal Stability : Fluorine’s strong bond strength with germanium likely enhances (C₆H₅)₂GeF₂’s thermal stability compared to chlorinated analogs. For example, Diethyldichlorogermane (C₂H₅)₂GeCl₂ is a liquid at room temperature, while fluorinated derivatives may exhibit higher melting points due to stronger dipole-dipole interactions .
- Solubility : The phenyl groups impart lipophilicity, but the polar Ge–F bonds may increase solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to (C₆H₅)₂GeH₂ .
Reactivity and Stability
- Hydrolysis Resistance : The Ge–F bond’s high bond dissociation energy (~465 kJ/mol) renders (C₆H₅)₂GeF₂ more resistant to hydrolysis than (C₆H₅)₂GeCl₂, which readily hydrolyzes to form Ge–OH intermediates .
- Lewis Acidity : Fluorine’s electron-withdrawing effect increases the germanium center’s electrophilicity, enhancing its ability to coordinate with Lewis bases. This property is critical in catalytic applications, such as polymerization or cross-coupling reactions .
- Redox Behavior: Difluorophenyl-substituted compounds (as studied in ) exhibit tunable redox potentials due to fluorine’s inductive effects. By analogy, (C₆H₅)₂GeF₂ may display distinct electrochemical profiles compared to non-fluorinated germanes .
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